Unique Synthetic Gateway to Clinical CRAC Inhibitor Zegocractin
6‑Chloro‑2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine is the sole aryl amine intermediate employed in the patented synthesis of Zegocractin (CM‑4620), a selective Orai1 CRAC channel inhibitor currently in clinical trials [1]. No alternative benzodioxole amine (e.g., the non‑chlorinated CAS 1544‑85‑0) is disclosed as a viable replacement, underscoring the absolute necessity of the 6‑chloro substitution for the key Suzuki coupling step [2].
| Evidence Dimension | Suitability for Zegocractin synthesis |
|---|---|
| Target Compound Data | Exclusively used in all reported synthetic routes; yields clinically active CRAC inhibitor with IC50 119 nM (Orai1/STIM1) and 895 nM (Orai2/STIM1) |
| Comparator Or Baseline | Non‑chlorinated 2,2‑difluorobenzo[d][1,3]dioxol‑5‑amine (CAS 1544‑85‑0): not mentioned in any Zegocractin patent; would fail to undergo the required cross‑coupling reaction due to absence of chloro leaving group |
| Quantified Difference | Essential vs. non‑viable |
| Conditions | Patented synthetic procedure (ES‑2899197‑T3) and subsequent pharmacological assays |
Why This Matters
Procurement of the correct chlorinated intermediate is non‑negotiable for any research group aiming to replicate Zegocractin or develop next‑generation CRAC inhibitors.
- [1] Patent ES‑2899197‑T3. Treatment of pancreatitis. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/ES-2899197-T3 (accessed 2026). View Source
- [2] TargetMol. Zegocractin (CM-4620) Product Page. Available at: http://cat.hitstructure.com/compound/zegocractin (accessed 2026). View Source
